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molecular formula C5H10O B3044191 3-Pentanone-2,2,4,4-D4 CAS No. 6400-97-1

3-Pentanone-2,2,4,4-D4

Cat. No. B3044191
M. Wt: 90.16 g/mol
InChI Key: FDPIMTJIUBPUKL-KHORGVISSA-N
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Patent
US07745642B2

Procedure details

The title compound (8.05 g, 57.5%) was prepared from dimethylamine hydrochloride (8.154 g, 0.1 mol), 3-pentanone (8.61 g, 0.1 mol) and potassium cyanide (6.51 g, 0.1 mol) in water (50 ml) in a similar manner to that described in D1. 1H NMR (CDCl3) δ: 0.96 (6H, t, J=7.6 Hz), 1.67-1.90 (4H, m), 2.33 (6H, s).
Quantity
8.154 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57.5%

Identifiers

REACTION_CXSMILES
Cl.CNC.CCC(=O)CC.[C-]#N.[K+].[CH3:14][N:15]([CH3:23])[C:16]1([C:21]#[N:22])[CH2:20][CH2:19][CH2:18][CH2:17]1>O>[CH3:14][N:15]([CH3:23])[C:16]([CH2:20][CH3:19])([CH2:17][CH3:18])[C:21]#[N:22] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.154 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
8.61 g
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
6.51 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1(CCCC1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(C#N)(CC)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: PERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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